3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methyl-5-(5-methylfuran-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one
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Overview
Description
3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methyl-5-(5-methylfuran-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure that combines pyrrole, furan, and thienopyrimidine moieties, making it an interesting subject for scientific research.
Mechanism of Action
Target of Action
The primary targets of this compound are the Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes . These enzymes play crucial roles in bacterial metabolism and growth, making them attractive targets for antibacterial and antitubercular agents .
Mode of Action
The compound interacts with its targets by binding to the active sites of both the Enoyl ACP Reductase and DHFR enzymes . This binding interaction inhibits the normal function of these enzymes, leading to disruption of essential metabolic processes in the bacteria .
Biochemical Pathways
The inhibition of Enoyl ACP Reductase and DHFR enzymes affects multiple biochemical pathways. Enoyl ACP Reductase is involved in the fatty acid synthesis pathway, which is crucial for bacterial cell wall formation. On the other hand, DHFR is a key enzyme in the folate pathway, which is necessary for the synthesis of nucleotides and certain amino acids .
Pharmacokinetics
The compound’s potent antibacterial and antitubercular activities suggest that it may have favorable pharmacokinetic properties .
Result of Action
The molecular and cellular effects of the compound’s action include the disruption of essential metabolic processes in bacteria, leading to their growth inhibition or death . Several compounds derived from this compound have shown good in vitro antitubercular activity, with minimum inhibitory concentration (MIC) values of 1–2 μg/mL .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methyl-5-(5-methylfuran-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step reactionsThe reaction conditions often involve the use of organic solvents such as ethanol or dichloromethane, and catalysts like glacial acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis methods with appropriate optimization of reaction conditions and purification techniques could be a potential approach for industrial production.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methyl-5-(5-methylfuran-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the pyrrole and furan rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methyl-5-(5-methylfuran-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It has potential as an antibacterial, antifungal, and antitubercular agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Dimethylpyrrol-1-yl)benzoic acid hydrazide: Known for its antibacterial and antifungal properties.
2,5-Dimethylpyrrole derivatives: Used in various organic synthesis applications.
Uniqueness
3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methyl-5-(5-methylfuran-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one stands out due to its combination of pyrrole, furan, and thienopyrimidine moieties, which confer unique chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for further research.
Properties
IUPAC Name |
3-(2,5-dimethylpyrrol-1-yl)-2-methyl-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-10-5-6-11(2)20(10)21-13(4)19-17-16(18(21)22)14(9-24-17)15-8-7-12(3)23-15/h5-9H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUFNFVJXGKNQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1N2C(=NC3=C(C2=O)C(=CS3)C4=CC=C(O4)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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